1-(3,4-Dichlorophenyl)-2-butanol

Description

Contextual Significance and Research Trajectory of Substituted Phenyl Butanols

Substituted phenyl butanols are a class of organic compounds that have garnered considerable attention in various fields of chemical research. Their structural framework, consisting of a phenyl group attached to a butanol backbone, allows for a wide range of derivatives with diverse applications. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, N-substituted 4-amino-1-butanols are recognized for their utility as solvents, plasticizers, and dye intermediates. nih.gov The biomedical field has also shown interest, with some derivatives exhibiting potential as anesthetics and antagonists at calcium T-type channels. nih.gov

The research into phenyl butanol isomers has provided insights into the influence of molecular structure on supramolecular organization. acs.orgnih.gov Studies have demonstrated that the position of the hydroxyl group and the presence of a phenyl ring significantly affect hydrogen bonding and the formation of molecular clusters. acs.orgnih.gov Specifically, the phenyl group can act as a steric hindrance, leading to smaller and more disordered molecular clusters compared to their aliphatic butanol counterparts. acs.orgnih.gov This fundamental understanding of intermolecular interactions is crucial for designing materials with specific properties.

Molecular Architecture and Foundational Chemical Research Areas Pertinent to Dichlorophenyl Butanol Derivatives

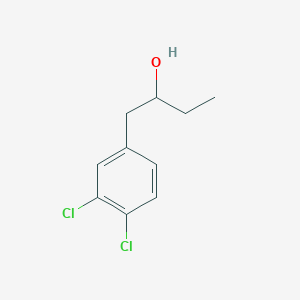

The molecular architecture of 1-(3,4-Dichlorophenyl)-2-butanol features a butanol chain with a hydroxyl group at the second carbon and a dichlorinated phenyl ring attached to the first carbon. This structure includes a chiral center at the second carbon, meaning it can exist as two different stereoisomers. The presence of the dichloro-substituted phenyl ring significantly influences the molecule's electronic properties and reactivity.

Research into dichlorophenyl butanol derivatives and related structures is multifaceted. A key area of investigation is their synthesis. For example, the reduction of corresponding ketones, such as 2,2',4'-trichloroacetophenone, using reagents like sodium borohydride (B1222165), is a common synthetic route. sioc-journal.cn The efficiency and stereoselectivity of such reductions are often subjects of detailed study. sioc-journal.cn Furthermore, these compounds serve as building blocks in the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities. nih.govresearchgate.net For instance, derivatives have been used in the preparation of pyridazinone structures. nih.govresearchgate.net

The physical and chemical properties of these compounds are also of significant interest. The table below summarizes some of the known properties of a related compound, 1-(3,4-Dichlorophenyl)ethanol, which provides a reference point for understanding the characteristics of this compound.

| Property | Value |

| Molecular Formula | C8H8Cl2O |

| Molecular Weight | 191.05 g/mol |

| Boiling Point | 271.5°C at 760 mmHg |

| Flash Point | 115.9°C |

| Density | 1.323 g/cm³ |

| Refractive Index | 1.566 |

| Data for 1-(3,4-Dichlorophenyl)ethanol lookchem.com |

Current Research Gaps and Future Directions in Dichlorophenyl Butanol Chemistry

While significant progress has been made in the study of substituted phenyl butanols, several research gaps and promising future directions remain. A primary area for future investigation is the comprehensive characterization of the stereoisomers of this compound. Understanding the distinct properties and biological activities of each enantiomer is crucial for potential applications, particularly in pharmaceuticals.

Further exploration of the synthetic pathways to create a wider variety of dichlorophenyl butanol derivatives with different substitution patterns on the phenyl ring is warranted. This could lead to the discovery of new compounds with enhanced or novel functionalities. For example, the synthesis of various 4-N-arylamino-1-butanols from primary aromatic amines and tetrahydrofuran (B95107) highlights a versatile method for creating new amino alcohols. nih.gov

The investigation into the supramolecular chemistry of these compounds also presents opportunities for future research. A deeper understanding of how the dichlorophenyl group influences intermolecular interactions, such as hydrogen bonding and π-π stacking, could inform the design of novel liquid crystals, polymers, and other functional materials. acs.orgnih.gov

Finally, exploring the potential applications of these compounds in areas beyond their traditional use as synthetic intermediates is a promising avenue. This could include their evaluation as active ingredients in new agrochemicals, specialized solvents, or as components in advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKURVTZQAABWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 3,4 Dichlorophenyl 2 Butanol

Retrosynthetic Analysis and Key Disconnection Strategies for the Dichlorophenyl Butanol Scaffold

A retrosynthetic analysis of 1-(3,4-dichlorophenyl)-2-butanol reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnections involve the carbon-carbon bonds forming the butanol chain and the bond connecting the phenyl ring to the butanol moiety.

One logical disconnection is at the C1-C2 bond of the butanol chain, leading to a 3,4-dichlorobenzyl derivative and a three-carbon synthon. This suggests a nucleophilic addition or substitution strategy. Another key disconnection can be made at the C2-C3 bond, which would involve the coupling of a two-carbon fragment to a precursor containing the dichlorophenyl group.

A further disconnection can be envisioned between the aromatic ring and the butanol side chain. This points towards an electrophilic aromatic substitution reaction, such as a Friedel-Crafts acylation, to introduce the butanoyl group onto the 1,2-dichlorobenzene (B45396) ring, followed by reduction. masterorganicchemistry.com

Conventional Synthetic Pathways to Dichlorophenyl Butanol Frameworks

Several conventional synthetic methods can be employed to construct the this compound framework. These methods often focus on the formation of the carbon skeleton and the introduction of the hydroxyl group.

Alkylation Reactions in Carbon-Carbon Bond Formation

Alkylation reactions are a fundamental tool for constructing the carbon framework of the target molecule. A common approach involves the alkylation of a deprotonated phenylacetonitrile (B145931) derivative. arkat-usa.org For instance, 3,4-dichlorophenylacetonitrile (B104814) can be deprotonated with a strong base like sodium hydride or potassium tert-butoxide to form a carbanion. arkat-usa.org This nucleophile can then react with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form 2-(3,4-dichlorophenyl)butanenitrile. Subsequent reduction of the nitrile group would yield the corresponding amine, which would require further transformation to the desired alcohol. The choice of base and solvent is critical to optimize the yield and minimize side reactions. arkat-usa.org

| Reactants | Base | Solvent | Product | Yield |

| Diphenylacetonitrile, Haloacetones | Potassium tert-butylate or NaH | DMF | 4-oxo-2,2-diphenylvaleronitrile | Varies |

This table illustrates the alkylation of a related phenylacetonitrile derivative, highlighting the types of reagents and conditions that can be applied.

Reduction of Carbonyl Precursors (e.g., Ketones, Esters) to the Alcohol Functionality

The reduction of a carbonyl precursor is a direct and widely used method for synthesizing alcohols. A key intermediate for this approach is 1-(3,4-dichlorophenyl)butan-2-one (B7846529). This ketone can be synthesized via various routes, including the Friedel-Crafts acylation of 1,2-dichlorobenzene with butanoyl chloride.

Once the ketone is obtained, it can be reduced to the corresponding secondary alcohol, this compound, using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation. sioc-journal.cn More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less selectivity if other reducible functional groups are present.

| Starting Material | Reducing Agent | Product |

| 2,2',4'-trichloroacetophenone | Sodium borohydride | 1-(2,4-dichlorophenyl)-2-chloroethanol |

This table shows a similar reduction of a chlorinated ketone to the corresponding alcohol, demonstrating the utility of sodium borohydride. sioc-journal.cn

Nucleophilic Substitution Reactions Involving Dichlorophenyl Alkane Precursors

Nucleophilic substitution reactions offer another avenue for the synthesis of the target molecule. libretexts.orgyoutube.comuci.edu This approach typically involves a 3,4-dichlorobenzyl halide, such as 3,4-dichlorobenzyl chloride or bromide, as the electrophile. This precursor can be prepared by the side-chain halogenation of 3,4-dichlorotoluene. The halide can then react with a suitable nucleophile, such as the enolate of a propionaldehyde (B47417) or a related three-carbon synthon, in an SN2 reaction. libretexts.orgyoutube.com The choice of nucleophile and reaction conditions is crucial to ensure the desired carbon-carbon bond formation and avoid competing elimination reactions. libretexts.org

| Reaction Type | Substrate Reactivity | Nucleophile | Solvent | Stereochemistry |

| SN1 | Tertiary > Secondary > Primary | Weak | Polar Protic | Racemization |

| SN2 | Primary > Secondary > Tertiary | Strong | Polar Aprotic | Inversion |

This table summarizes the key features of SN1 and SN2 reactions, which are relevant to the synthesis involving dichlorophenyl alkane precursors. uci.edulibretexts.org

Electrophilic Aromatic Substitution for Introducing the Dichlorophenyl Moiety

Electrophilic aromatic substitution (EAS) provides a powerful method for directly functionalizing the aromatic ring. masterorganicchemistry.comminia.edu.egmasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, a Friedel-Crafts acylation of 1,2-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be a key step. masterorganicchemistry.com This reaction introduces the butanoyl group onto the aromatic ring. The directing effects of the two chlorine atoms on the benzene (B151609) ring will influence the position of the incoming acyl group. youtube.com While chlorine is a deactivating group, it is an ortho, para-director. youtube.com Therefore, the acylation will likely result in a mixture of isomers, requiring separation of the desired 3,4-disubstituted product. Following the acylation, the resulting ketone, 1-(3,4-dichlorophenyl)butan-2-one, can be reduced to the target alcohol as described previously.

| Reaction | Electrophile | Catalyst | Typical Product |

| Halogenation | Br₂ or Cl₂ | FeBr₃ or AlCl₃ | Halobenzene |

| Nitration | HNO₃ | H₂SO₄ | Nitrobenzene |

| Sulfonation | SO₃ | H₂SO₄ | Benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | Alkylbenzene |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ | Acylbenzene |

This table outlines common electrophilic aromatic substitution reactions that can be used to functionalize benzene rings. youtube.com

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved through several strategies, including the use of chiral catalysts for the reduction of the precursor ketone, or by employing chiral auxiliaries.

One of the most effective methods for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding ketone. This can be accomplished using chiral reducing agents or a stoichiometric reducing agent in the presence of a chiral catalyst. For example, the reduction of 1-(3,4-dichlorophenyl)butan-2-one can be carried out using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. This method is known to provide high enantioselectivity for the synthesis of chiral secondary alcohols.

Alternatively, resolution of a racemic mixture of this compound can be performed. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization. Subsequent removal of the chiral auxiliary from each separated diastereomer yields the individual enantiomers of the target alcohol.

Asymmetric Catalysis in Chiral Center Construction

Asymmetric catalysis offers a direct and atom-economical approach to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. The synthesis of this compound through this method typically involves the asymmetric reduction of the prochiral ketone, 1-(3,4-dichlorophenyl)butan-2-one.

Chiral Ligand Design and Optimization

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the hydrogenation of aromatic ketones, bidentate phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and N,N-donor ligands, often derived from chiral diamines, have proven effective. nih.govmdpi.com

The design of these ligands often follows principles of C2-symmetry, which can simplify the number of possible transition states and enhance enantioselectivity. However, non-symmetrical ligands have also demonstrated high efficacy. Key design considerations include the steric bulk of the substituents on the coordinating atoms and the conformational rigidity of the ligand backbone. These factors influence the precise geometry of the catalyst-substrate complex, thereby dictating the facial selectivity of the hydride attack on the carbonyl group. For instance, in ruthenium-catalyzed hydrogenations, the interplay between the chiral diphosphine and a chiral diamine ligand is crucial for achieving high enantiomeric excess (ee). researchgate.net

Transition Metal-Catalyzed Asymmetric Reactions

Ruthenium and rhodium complexes are the most extensively studied catalysts for the asymmetric hydrogenation of ketones. Noyori-type ruthenium catalysts, which typically feature a Ru(II) center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand, are particularly effective for the reduction of aromatic ketones. nih.govresearchgate.net These reactions are often performed under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol (B145695). The mechanism is believed to involve a metal-ligand bifunctional pathway where both the metal center and the amine ligand participate in the hydrogen transfer.

Rhodium-catalyzed asymmetric transfer hydrogenations provide an alternative that avoids the use of high-pressure hydrogen gas. nih.govrsc.org In these reactions, a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used. The choice of the chiral ligand is again critical, with amino acid-derived ligands and other nitrogen-based ligands showing promise in achieving high enantioselectivity. nih.gov

Below is a table summarizing representative results for the asymmetric hydrogenation of acetophenone (B1666503) derivatives, which serve as a model for the synthesis of this compound.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(S)-xylbinap][(S,S)-dpen] | Acetophenone | (R)-1-Phenylethanol | 99% | nih.gov |

| Rh(I)-amino acid thioamide | Acetophenone | (R)-1-Phenylethanol | 95% | nih.gov |

| Ru(OTf)(S,S)-TsDPEN | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 96% | nih.gov |

Chiral Auxiliary-Mediated Synthesis for Diastereoselective Control

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

For the synthesis of this compound, a common strategy would involve the diastereoselective alkylation of a chiral enolate. Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose. wikipedia.orgresearchgate.netharvard.edu The synthesis would begin by acylating the chiral oxazolidinone with propanoic acid. Deprotonation of the resulting imide with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone ring then sterically blocks one face of the enolate, directing the approach of an electrophile, in this case, a 3,4-dichlorobenzyl halide, to the opposite face. This results in the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary, for example, through hydrolysis or reduction, yields the desired chiral butanol derivative. wikipedia.orgsantiago-lab.com

The diastereomeric excess (de) in these reactions is often very high, frequently exceeding 98%. wikipedia.org

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (de) | Reference |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Alkylation | Benzyl bromide | >99% | harvard.edu |

| (S)-4-Benzyloxazolidin-2-one | Alkylation | Allyl iodide | 96% | wikipedia.org |

Biocatalytic Transformations for Stereoselective Access to Butanol Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are attractive due to their often-exceptional stereoselectivity, mild reaction conditions, and environmental compatibility. The biocatalytic synthesis of this compound typically involves the asymmetric reduction of the corresponding ketone catalyzed by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). rsc.orgnih.govresearchgate.net

Enzyme Screening and Characterization for Specific Conversions

The first step in developing a biocatalytic process is often the screening of a library of enzymes to identify a suitable candidate. researchgate.net Commercially available ketoreductase screening kits offer a rapid way to test a wide variety of enzymes for their activity and stereoselectivity towards a specific substrate. cloudfront.net The reduction of halogenated acetophenones has been successfully demonstrated using various KREDs. For instance, the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone has been achieved with high enantioselectivity using a ketoreductase from Scheffersomyces stipitis.

Once a promising enzyme is identified, its properties are further characterized. This includes determining the optimal pH, temperature, and co-solvent conditions. The enzyme's substrate scope and stereopreference (i.e., whether it produces the (R)- or (S)-enantiomer) are also established. Many ketoreductases are dependent on a nicotinamide (B372718) cofactor (NADH or NADPH) for the hydride transfer. Therefore, an efficient cofactor regeneration system is essential for a practical and economical process. Common regeneration systems involve using a sacrificial co-substrate like isopropanol or glucose with a corresponding dehydrogenase. rsc.org

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Scheffersomyces stipitis KRED | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | >99% | nih.gov |

| Candida sp. KRED | 1-(3,4-Difluorophenyl)ethanone | (S)-alcohol | >99% | rsc.org |

| Commercial KRED library | Various aromatic ketones | (R)- or (S)-alcohols | Up to >99% | researchgate.netcloudfront.net |

Whole-Cell Biotransformation Systems

Instead of using isolated enzymes, it is often more cost-effective to use whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae) or various bacteria and fungi. dntb.gov.uatudelft.nl These cells contain the necessary enzymes and naturally provide a system for cofactor regeneration. Whole-cell biotransformations can be performed with growing, resting, or immobilized cells.

The reduction of aromatic ketones using baker's yeast is a classic example of a whole-cell biotransformation. nih.gov While often convenient, the use of wild-type organisms can sometimes lead to the formation of byproducts or lower enantioselectivity due to the presence of multiple dehydrogenases with competing stereopreferences. To overcome this, recombinant microorganisms overexpressing a specific, highly selective ketoreductase can be engineered. scispace.com

The optimization of whole-cell biotransformations involves adjusting parameters such as cell concentration, substrate loading, pH, temperature, and the choice of co-solvent to improve conversion and enantioselectivity. nih.gov Immobilization of the whole cells in materials like calcium alginate can improve their stability and reusability, making the process more robust for industrial applications. dntb.gov.ua

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Acetophenone | (S)-1-Phenylethanol | >99% | nih.gov |

| Candida parapsilosis | Various ketones | (S)-alcohols | >99% | nih.gov |

| Recombinant E. coli expressing LbADH | Methyl acetoacetate | (R)-methyl 3-hydroxybutanoate | >99% | scispace.com |

Synthesis of Precursors and Strategic Intermediates for Dichlorophenyl Butanol Elaboration

The efficient synthesis of this compound is contingent upon the availability and purity of its key precursors. The primary starting materials for the elaboration of the dichlorophenyl butanol structure are 3,4-dichlorobenzaldehyde (B146584) and nitroethane.

Synthesis of 3,4-Dichlorobenzaldehyde

3,4-Dichlorobenzaldehyde serves as the foundational aromatic component. cdhfinechemical.comottokemi.com A common laboratory-scale synthesis involves the oxidation of 2,3-dichlorotoluene (B105489). One documented method utilizes hydrogen bromide and dihydrogen peroxide in 1,4-dioxane (B91453) at room temperature. chemicalbook.com An alternative approach involves the reaction of 3,4-dichlorobenzaldehyde with trimethyl orthoformate in methanol, followed by acid catalysis to yield 3,4-dichlorobenzaldehyde dimethyl acetal, which can then be hydrolyzed to the desired aldehyde. prepchem.com The reaction of 2,3-dichlorotoluene with azobisisobutyronitrile and bromine, followed by hydrolysis, also yields 2,3-dichlorobenzaldehyde, a related isomer. chemicalbook.com

Synthesis of Nitroethane

Nitroethane is a crucial building block for constructing the butanol side chain. chemist.euwikipedia.org Industrial production typically involves the gas-phase nitration of propane (B168953) at high temperatures (350–450 °C), which results in a mixture of nitroalkanes including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. wikipedia.org For laboratory-scale synthesis, several methods are available. The Victor Meyer reaction, which involves the reaction of haloethanes like ethyl iodide with silver nitrite (B80452), is a classic approach. wikipedia.org A modification of this, the Kornblum modification, utilizes sodium nitrite in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.orgmdma.ch Another route involves the reaction of ethyl iodide with a mixture of sodium nitrite and concentrated hydrochloric acid, a process also known as the Henry reaction. chemist.eu The reaction of ethyl bromide with sodium nitrite in DMF has also been reported to produce nitroethane with a 60% yield. mdma.ch

The following table summarizes various synthetic methods for nitroethane:

Table 1: Synthetic Methods for Nitroethane

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl iodide | Sodium nitrite, Hydrochloric acid | - | - | chemist.eu |

| Ethyl bromide | Sodium nitrite | Dimethylformamide (DMF) | 60% | mdma.ch |

| Diethyl sulfate | Sodium nitrite | Water | 31% (43.5% with recovered starting material) | mdma.ch |

| Propane | Nitric acid | - | Mixture of nitroalkanes | wikipedia.org |

Optimization of Reaction Conditions and Process Intensification in Dichlorophenyl Butanol Synthesis

The synthesis of this compound from its precursors typically proceeds through a Henry reaction (nitroaldol condensation) followed by a reduction step. The optimization of these reaction conditions is critical for maximizing yield and purity while minimizing side reactions. researchgate.netsigmaaldrich.com

Henry Reaction (Nitroaldol Condensation)

The condensation of 3,4-dichlorobenzaldehyde with nitroethane is the key carbon-carbon bond-forming step. This reaction is typically base-catalyzed. sci-hub.se Common bases include alkali metal hydroxides, alkoxides, carbonates, and tertiary amines. sci-hub.se The initial product is a nitroalkene, 1-(3,4-dichlorophenyl)-2-nitro-1-butene, which is then subjected to reduction. The choice of base and solvent can significantly influence the reaction rate and the formation of byproducts. sci-hub.se

Reduction of the Nitroalkene

The reduction of the intermediate nitroalkene to the final product, this compound, can be achieved through various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method for reducing nitro groups. scispace.comdavidpublisher.com Other reducing agents such as sodium borohydride (NaBH4) can also be employed, sometimes in the presence of a catalyst. scispace.comsioc-journal.cn The choice of reducing agent and reaction conditions (temperature, pressure, solvent) must be carefully controlled to selectively reduce the nitro group without affecting the aromatic chloro substituents. organic-chemistry.orgnih.gov

For instance, the reduction of nitroarenes to anilines has been achieved using formic acid with an iron-based catalyst, demonstrating the potential for selective reductions. organic-chemistry.org

Grignard Reaction as an Alternative Strategy

An alternative synthetic route involves the use of a Grignard reagent. mnstate.eduwvu.eduleah4sci.comumkc.eduyoutube.com This would entail the reaction of a Grignard reagent derived from a suitable ethyl halide with 3,4-dichlorobenzaldehyde. This approach directly forms the carbon-carbon bond and the alcohol functionality in a single step, followed by an acidic workup. wvu.edu The success of a Grignard reaction is highly dependent on anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. mnstate.eduwvu.edu

Process Intensification

Process intensification strategies, such as the use of flow reactors, can offer significant advantages in terms of improved heat and mass transfer, enhanced safety, and potentially higher yields and purity. semanticscholar.org These modern techniques are being increasingly explored for the optimization of organic syntheses. semanticscholar.org

Implementation of Green Chemistry Principles in Dichlorophenyl Butanol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govunibo.it Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. jddhs.com

Use of Greener Solvents

Traditional organic solvents often pose environmental and health risks. jddhs.com The replacement of hazardous solvents with greener alternatives is a key aspect of green chemistry. For the synthesis of dichlorophenyl butanol, exploring the use of water, supercritical fluids, or bio-based solvents could significantly improve the environmental profile of the process. thepharmajournal.com For example, the reduction of nitroarenes has been successfully carried out in water using sodium borohydride and a palladium on carbon catalyst. scispace.com

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov Synthetic routes with higher atom economy generate less waste. The choice of reagents and reaction types can have a major impact on atom economy. For instance, catalytic reactions are generally preferred over stoichiometric ones as they reduce the amount of waste generated. nih.gov The reduction of nitro compounds using catalytic transfer hydrogenation is an example of a more atom-economical approach. scispace.comdavidpublisher.com

Catalysis

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. mdpi.com In the synthesis of this compound, employing recyclable catalysts for both the Henry reaction and the subsequent reduction step can significantly reduce waste and production costs. Research into novel and more efficient catalysts, including biocatalysts, is an active area of investigation. jddhs.com

The following table highlights the application of green chemistry principles in the synthesis of pharmaceuticals, which are relevant to the synthesis of this compound:

Table 2: Green Chemistry Approaches in Pharmaceutical Synthesis

| Principle | Application | Reference |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with water, bio-based solvents, or supercritical CO₂. | jddhs.comthepharmajournal.com |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. | nih.gov |

| Catalysis | Utilizing catalysts to increase reaction efficiency and reduce waste, with a focus on recyclable catalysts. | mdpi.comjddhs.com |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | jddhs.com |

By systematically applying these synthetic and strategic considerations, the production of this compound can be achieved in an efficient, optimized, and environmentally responsible manner.

Stereochemical Investigations of 1 3,4 Dichlorophenyl 2 Butanol

Elucidation of Chiral Center Configuration and Stereodescriptors (R/S Nomenclature)

1-(3,4-Dichlorophenyl)-2-butanol has two stereogenic centers, which means it can exist as a total of four possible stereoisomers (2^n, where n is the number of chiral centers). pharmacy180.com The configuration of each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgcopbela.org

To assign the R/S configuration, the four substituents attached to the chiral carbon are prioritized based on atomic number. copbela.orglibretexts.org For the carbon at position 2 (C2), the hydroxyl group (-OH) receives the highest priority, followed by the carbon of the 3,4-dichlorophenyl group, then the methyl group, and finally the hydrogen atom. For the carbon at position 3 (C3), the priorities would be assigned to the surrounding groups in a similar fashion. By orienting the molecule so that the lowest priority group is pointing away from the viewer, the sequence from the highest to the third-highest priority group is traced. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration. libretexts.orgyoutube.com

The four possible stereoisomers of this compound are therefore (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing of these stereoisomers is diastereomeric. ucsb.edu

Enantiomeric and Diastereomeric Resolution Techniques

The separation of the stereoisomers of this compound is a critical process for studying the properties of each individual isomer. This separation, known as resolution, can be achieved through several methods.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful techniques for the direct separation of enantiomers. nih.goveijppr.com This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes. eijppr.com

The development of a successful chiral separation method involves the careful selection and optimization of several parameters. For HPLC, this includes the choice of the CSP, the composition of the mobile phase (including the organic modifier and any additives), column temperature, and flow rate. researchgate.netnih.gov For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in separating a broad range of chiral compounds. researchgate.netbujnochem.com The nature of the organic modifier in the mobile phase, such as different alcohols, can significantly impact the resolution. nih.gov

Similarly, for GC-based separations, the choice of the chiral stationary phase and the temperature program are critical parameters to optimize for achieving baseline separation of the enantiomers.

A study on the chiral separation of related compounds, such as 3,4-DMMC, utilized a cellulose tris-(3,5-dimethylphenyl-carbamate) based CSP with a mobile phase of n-hexane/n-butanol/DEA, demonstrating the utility of polysaccharide-based columns for such separations. researchgate.net

The mechanism of chiral recognition on a CSP involves a combination of intermolecular interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. irb.hr The sum of these interactions for one enantiomer will be different from that of the other, leading to a difference in their retention times on the chromatographic column. eijppr.com

For example, with polysaccharide-based CSPs, the chiral grooves and cavities of the polymer, along with the functional groups on the carbamate (B1207046) derivatives, provide multiple sites for interaction with the enantiomers of the analyte. bujnochem.com In the case of Pirkle-type CSPs, chiral recognition is often driven by π-acid/π-base interactions, hydrogen bonding, and steric repulsion. irb.hr Molecular docking and molecular dynamics studies can provide insights into the specific binding modes and the intermolecular forces responsible for chiral discrimination. nih.gov

A classical method for resolving enantiomers is to convert them into a mixture of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. aiche.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. ucl.ac.ukresearchgate.net

This process involves dissolving the racemic this compound and a single enantiomer of a chiral acid or base in a suitable solvent. The resulting diastereomeric salts, for example, [(R)-butanol·(R)-acid] and [(S)-butanol·(R)-acid], will have different solubilities. researchgate.net By carefully controlling the crystallization conditions (e.g., solvent, temperature), one diastereomer will preferentially crystallize out of the solution. unchainedlabs.comgavinpublishers.com The separated diastereomeric salt can then be treated with an acid or base to regenerate the pure enantiomer of the original alcohol. gavinpublishers.com

The success of this method depends on finding a suitable resolving agent and solvent system that provides a significant difference in the solubility of the diastereomeric salts. unchainedlabs.com Screening of various chiral resolving agents and solvents is often necessary to optimize the resolution process. unchainedlabs.com

Biocatalysis offers a highly selective and environmentally friendly approach to chiral resolution. redalyc.org

Biocatalytic Kinetic Resolution (KR) utilizes enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.netnih.gov For example, in the presence of a lipase (B570770) and an acyl donor, one enantiomer of this compound could be selectively acylated, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com

Dynamic Kinetic Resolution (DKR) is an advancement over KR that can theoretically convert 100% of the racemic starting material into a single enantiomeric product. mdpi.comprinceton.edu DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This ensures that the substrate for the enzymatic reaction is continuously replenished, allowing for a complete conversion to the desired product. mdpi.com This process often involves a combination of a biocatalyst (e.g., a lipase) and a metal catalyst for the racemization. researchgate.net For alcohols, this can be achieved through a dehydrogenase-mediated process. nih.gov

The table below summarizes the key features of the different resolution techniques:

| Technique | Principle | Advantages | Considerations |

| Chromatographic Enantioseparation (CSPs) | Differential interaction with a chiral stationary phase. eijppr.com | Direct separation, applicable to small quantities. | Requires specialized and often expensive chiral columns. |

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties. libretexts.org | Scalable, well-established technique. | Trial-and-error process to find suitable resolving agent and solvent. aiche.org |

| Biocatalytic Kinetic Resolution (KR) | Enantioselective enzymatic reaction. nih.gov | High selectivity, mild reaction conditions. | Maximum theoretical yield of 50%. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization. princeton.edu | Theoretical yield of 100%. mdpi.com | Requires compatible catalysts for resolution and racemization. |

Attrition-Enhanced Deracemization and Enantiospecific Cocrystallization

The separation of enantiomers from a racemic mixture is a significant challenge in the production of chirally pure compounds. Advanced techniques like attrition-enhanced deracemization and enantiospecific cocrystallization offer innovative solutions.

Attrition-Enhanced Deracemization: This method leverages the process of Ostwald ripening, where larger crystals grow at the expense of smaller ones in a supersaturated solution. nih.gov By introducing attrition, such as grinding with glass beads, the crystal size distribution is constantly renewed, promoting the complete deracemization of a conglomerate-forming system. While specific studies on this compound using this exact technique are not prevalent in the searched literature, the principle has been successfully applied to other chiral compounds, suggesting its potential applicability.

Enantiospecific Cocrystallization: This technique involves the use of a chiral coformer that selectively crystallizes with only one enantiomer of a racemic compound. nih.govresearchgate.net This process can lead to a highly efficient separation with high enantiopurity and yield. nih.gov For instance, S-2-chloro-S-mandelic acid has been used as a coformer to resolve S-etiracetam from its racemic mixture, demonstrating the high enantiospecificity of this approach. nih.govresearchgate.net The success of this method relies on the specific molecular recognition and thermodynamic stability of the cocrystal formed between the coformer and the target enantiomer. nih.govresearchgate.net Although direct application to this compound is not detailed in the provided results, the principles of enantiospecific cocrystallization represent a viable strategy for its chiral resolution.

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound is crucial, particularly in pharmaceutical applications, as racemization can lead to a loss of therapeutic efficacy or the formation of undesirable isomers. Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture.

Studies on the racemization of chiral compounds often involve investigating the kinetics of the process under various conditions such as temperature, pH, and solvent. For example, the racemization of L-adrenaline in injectable formulations has been studied to understand its degradation pathways and ensure its therapeutic effectiveness over its shelf-life. glaz-ing.comnih.gov The mechanisms of racemization can vary and may involve the formation of a planar, achiral intermediate or a transient species where the chiral center is labile. Understanding these pathways is essential for developing stable formulations and storage conditions for chiral drugs. For this compound, factors such as the nature of the substituents on the phenyl ring and the hydroxyl group at the stereocenter would influence its susceptibility to racemization.

Conformational Analysis of Stereoisomers and Their Chiral Properties

The three-dimensional shape or conformation of a molecule plays a significant role in its physical and chemical properties. For chiral molecules, different stereoisomers can adopt distinct preferred conformations, which in turn influence their chiral properties.

Conformational analysis involves identifying the most stable conformations (conformers) and the energy barriers between them. Techniques like Newman projections are used to visualize the different staggered and eclipsed conformations around a rotatable bond. ucsd.edu For a molecule like this compound, which has two chiral centers, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). pharmacy180.comutexas.edu The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pair of stereoisomers is diastereomeric. pharmacy180.com

The relative energies of the different conformations are influenced by steric and electronic effects. For example, the gauche conformation in butane (B89635) is higher in energy than the anti conformation due to steric strain between the methyl groups. ucsd.edu In molecules with polar substituents, electrostatic interactions and hyperconjugative effects, such as the gauche effect, can also play a significant role in determining conformational preferences. beilstein-journals.org The specific conformations adopted by the stereoisomers of this compound will impact their interactions with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography, thus governing their biological activity and separation behavior.

Mechanistic Studies in the Formation and Transformation of 1 3,4 Dichlorophenyl 2 Butanol

Detailed Reaction Kinetics and Determination of Rate-Limiting Steps

The study of reaction kinetics is crucial for elucidating reaction mechanisms, optimizing reaction conditions, and identifying the slowest step in a multi-step process, known as the rate-limiting step. For the formation or transformation of 1-(3,4-Dichlorophenyl)-2-butanol, kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, we can infer the methodologies and expected outcomes from related systems.

For instance, a common synthesis route for such an alcohol could be the reduction of the corresponding ketone, 1-(3,4-Dichlorophenyl)-2-butanone. The kinetics of this reduction would likely follow a rate law dependent on the concentrations of the ketone and the reducing agent. If a hydride reagent like sodium borohydride (B1222165) is used, the reaction rate would typically be first order in both the ketone and the borohydride.

Another relevant reaction is the transformation of the alcohol, for example, through dehydration or substitution. In an acid-catalyzed dehydration, the rate-limiting step is often the formation of the carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.org The rate of this SN1-type process would be dependent on the concentration of the protonated alcohol. libretexts.org

Kinetic studies on analogous systems, such as the dehydrochlorination of dichloropropanol, have shown pseudo-first-order kinetics under certain conditions. researchgate.net Similarly, kinetic analysis of the hydrogenation of 4-phenyl-2-butanone over a catalyst revealed how reaction rates and selectivity are influenced by the solvent, demonstrating the complexity of these reaction systems. researchgate.net

Table 1: Factors Influencing Reaction Rates in Alcohol Transformations

| Factor | Influence on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Substrate Structure | Increased steric hindrance around the reactive center decreases the rate of Sₙ2 reactions but can stabilize carbocations, favoring Sₙ1 pathways. libretexts.org | Determines the preferred substitution mechanism (Sₙ1 vs. Sₙ2). |

| Concentration of Reactants | The rate's dependence on reactant concentrations defines the reaction order and helps elucidate the molecularity of the rate-limiting step. libretexts.org | A second-order rate law suggests a bimolecular rate-limiting step (e.g., Sₙ2), while a first-order law suggests a unimolecular step (e.g., Sₙ1). libretexts.org |

| Temperature | Increasing temperature generally increases the reaction rate by providing more molecules with the necessary activation energy. | Allows for the calculation of activation energy (Ea) through Arrhenius plots. |

| Catalyst | A catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the rate without being consumed. msu.edu | The nature of the catalyst can dramatically alter the reaction mechanism and product selectivity. |

The determination of the rate-limiting step for a specific transformation of this compound would require experimental data, such as that obtained from spectroscopic monitoring of the reaction progress under various conditions of concentration and temperature.

Investigation of Nucleophilic Substitution Mechanisms (Sₙ1, Sₙ2, Sₙi) in Related Conversions

The hydroxyl group of this compound can be converted to other functional groups via nucleophilic substitution reactions. After protonation, the hydroxyl group becomes a good leaving group (H₂O), allowing for substitution to occur. libretexts.org The secondary nature of the carbon bearing the hydroxyl group means that both Sₙ1 and Sₙ2 mechanisms are possible and often compete. scribd.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. youtube.com The rate of this reaction is dependent only on the concentration of the substrate. libretexts.org For this compound, the formation of a secondary benzylic carbocation would be relatively stable due to resonance delocalization of the positive charge into the benzene (B151609) ring.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This reaction is second order, depending on the concentration of both the substrate and the nucleophile. libretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center. utexas.edu

The Sₙi (Substitution Nucleophilic internal) mechanism is less common and involves the leaving group becoming part of the nucleophile, often seen in reactions with thionyl chloride.

The choice between Sₙ1 and Sₙ2 pathways is heavily influenced by steric and electronic factors.

Steric Effects: The Sₙ2 mechanism is highly sensitive to steric hindrance. libretexts.org As the substitution around the electrophilic carbon increases, the backside attack required for the Sₙ2 pathway becomes more difficult. libretexts.org For this compound, a secondary alcohol, the steric hindrance is moderate, making the Sₙ2 pathway plausible, though slower than for a primary alcohol. libretexts.org Conversely, factors that stabilize the carbocation intermediate will favor the Sₙ1 mechanism. youtube.com

The solvent plays a critical role in nucleophilic substitution reactions by stabilizing reactants, intermediates, and transition states.

Polar Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and can form hydrogen bonds. libretexts.org They are very effective at solvating both cations and anions. blogspot.com By stabilizing the carbocation intermediate and the leaving group, polar protic solvents strongly favor the Sₙ1 mechanism. libretexts.orgquora.com They can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down Sₙ2 reactions. chemistrysteps.com

Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF have dipoles but lack O-H or N-H bonds. libretexts.org They can solvate cations well but are less effective at solvating anions. chemistrysteps.com This leaves the nucleophile relatively "naked" and highly reactive, which accelerates Sₙ2 reactions. libretexts.orgchemistrysteps.com

Table 2: Influence of Solvent on Sₙ1/Sₙ2 Reaction Pathways

| Solvent Type | Effect on Sₙ1 | Effect on Sₙ2 | Preferred Mechanism | Example Solvents |

|---|---|---|---|---|

| Polar Protic | Stabilizes carbocation and leaving group, increasing the rate. quora.com | Solvates and deactivates the nucleophile, decreasing the rate. blogspot.com | Sₙ1 | Water (H₂O), Ethanol (B145695) (CH₃CH₂OH), Methanol (B129727) (CH₃OH) |

| Polar Aprotic | Less effective at stabilizing the carbocation compared to protic solvents. | Solvates the cation, leaving the anion/nucleophile more reactive, increasing the rate. chemistrysteps.com | Sₙ2 | Acetone ((CH₃)₂CO), Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) |

| Non-Polar | Does not effectively stabilize charged intermediates, strongly disfavoring the reaction. | Reactants are often insoluble, and the transition state is not stabilized. | Neither is favored | Hexane, Benzene, Toluene |

Electrophilic Aromatic Substitution Mechanisms on the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

The position of the incoming electrophile is directed by the substituents already present on the ring. libretexts.org In this case, the ring has three substituents to consider: two chlorine atoms and the 2-butanol (B46777) group.

Chlorine Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of EAS compared to benzene. libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. libretexts.org

Alkyl Group (2-butanol substituent): Alkyl groups are activating and ortho, para-directing. libretexts.org They activate the ring through an electron-donating inductive effect.

Mechanisms of Hydrogen Atom Abstraction and Oxidation in Alcohol Reactivity

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(3,4-Dichlorophenyl)-2-butanone. This transformation is a key reaction of alcohols and can proceed through various mechanisms. rsc.org

One common pathway involves hydrogen atom abstraction (HAT) , particularly in radical-based or photochemical oxidations. wikipedia.org In these reactions, a radical species abstracts the hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon). organic-chemistry.org This generates an α-hydroxy radical intermediate, which is then further oxidized to the ketone. organic-chemistry.org For instance, photochemical methods using a photocatalyst can generate a radical that initiates this process. rsc.org

More traditional oxidation methods often involve chromium-based reagents (like chromic acid) or other metal oxides. libretexts.org The mechanism for oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by an elimination step, where a base (often water) removes the α-hydrogen, and the electrons from the C-H bond move to form the C=O double bond, with the concurrent departure of the reduced chromium species. libretexts.org

Table 3: Common Mechanisms for the Oxidation of Secondary Alcohols

| Reagent/Condition | Key Intermediate | Mechanism Summary |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Chromate Ester | The alcohol attacks the chromium atom, forming a chromate ester. A base then removes the α-proton in an E2-like elimination to form the ketone. libretexts.org |

| Photocatalysis/HAT | α-hydroxy radical | A photocatalyst generates a radical that abstracts the α-hydrogen from the alcohol. The resulting α-hydroxy radical is oxidized to the ketone. rsc.orgorganic-chemistry.org |

| Swern Oxidation (DMSO, oxalyl chloride) | Alkoxysulfonium ylide | The alcohol reacts with activated DMSO to form an alkoxysulfonium salt. An added base deprotonates the α-carbon, forming an ylide that collapses to the ketone. |

The presence of the dichlorophenyl group can influence the reactivity of the alcohol towards oxidation. The electron-withdrawing nature of the chlorines might make the α-hydrogen slightly more acidic, potentially facilitating its removal in the oxidation step.

Rearrangement Processes within the Butanol Carbon Skeleton

Under certain reaction conditions, particularly those that generate a carbocation intermediate, the carbon skeleton of the butanol chain in this compound can undergo rearrangement. wikipedia.org These rearrangements, such as hydride or alkyl shifts, typically occur to form a more stable carbocation. masterorganicchemistry.com

For example, if this compound is subjected to strongly acidic conditions that favor an Sₙ1 or E1 reaction, a secondary carbocation will form at the C2 position upon departure of the water molecule. This secondary benzylic carbocation is already relatively stable due to resonance with the phenyl ring. However, it is adjacent to a tertiary carbon (C3) if we consider the hydrogen atoms. A 1,2-hydride shift from the C3 to the C2 position would result in a tertiary carbocation, which is generally more stable.

Example of a Potential Rearrangement:

Protonation and Loss of Water: The alcohol is protonated by a strong acid, and water departs, forming a secondary carbocation at C2.

1,2-Hydride Shift: A hydrogen atom from C1 or C3, along with its bonding electrons, can migrate to the positively charged C2. A shift from C3 is unlikely as it would form a primary carbocation. A shift of a hydride from C1 would lead to a carbocation at C1, which is also benzylic and secondary, offering no significant stability gain. However, if the substrate were, for example, 3-(3,4-Dichlorophenyl)-2-butanol, a hydride shift from C2 to C3 would be more likely. In the case of this compound, the secondary benzylic carbocation is likely the most stable carbocation that can be readily formed, making significant skeletal rearrangements less probable unless more complex pathways are involved.

Such rearrangements are a crucial consideration in synthesis, as they can lead to a mixture of products and reduce the yield of the desired compound. masterorganicchemistry.com The specific conditions of the reaction, including the solvent and temperature, will play a significant role in determining whether rearrangements occur and to what extent.

Catalytic Cycle Elucidation in Asymmetric Synthetic Reactions

The asymmetric synthesis of this compound is most commonly achieved through the catalytic asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)butan-2-one (B7846529). A prominent and highly efficient method for this transformation is the Noyori-type asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH). These reactions typically employ ruthenium(II) complexes bearing a chiral diamine ligand and an arene ligand.

The catalytic cycle for the asymmetric transfer hydrogenation using a well-known catalyst, such as a Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex, is a well-studied process that provides a strong model for the synthesis of this compound. rsc.orgnih.govchem-station.comrsc.orgacs.orgkanto.co.jp The cycle is generally understood to proceed through a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine group of the ligand play crucial roles.

The key steps in the catalytic cycle using a hydrogen donor like 2-propanol are as follows:

Activation of the Precatalyst: The precatalyst, often a chloro-ruthenium complex like [RuCl(TsDPEN)(arene)], is activated by a base to form the active 16-electron ruthenium hydride species [RuH(TsDPEN)(arene)]. nih.gov

Coordination of the Ketone: The substrate, 1-(3,4-dichlorophenyl)butan-2-one, coordinates to the ruthenium center.

Hydrogen Transfer: The hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone in a concerted, six-membered transition state. This outer-sphere mechanism is a hallmark of Noyori-type catalysts. rsc.orgrsc.org The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of this compound in excess.

Product Release and Catalyst Regeneration: The resulting chiral alcohol, this compound, is released, and the ruthenium complex is then regenerated by reaction with the hydrogen donor (e.g., 2-propanol) and base, ready for the next catalytic cycle.

Alternatively, when using a formic acid/triethylamine mixture as the hydrogen source, the reaction is typically irreversible, which can lead to higher yields and enantioselectivities, especially for challenging substrates. kanto.co.jpacs.org The fundamental steps of the catalytic cycle, involving the generation of a ruthenium hydride and subsequent transfer hydrogenation, remain similar.

The table below summarizes the key intermediates and transformations in a typical Noyori-type asymmetric transfer hydrogenation cycle for the formation of this compound.

| Step | Intermediate/Transition State | Description |

| 1 | [RuCl(TsDPEN)(arene)] | Precatalyst |

| 2 | [RuH(TsDPEN)(arene)] | Active catalyst, a 16-electron ruthenium hydride species |

| 3 | [RuH(TsDPEN)(arene)] • (ketone) | Ketone coordinated to the active catalyst |

| 4 | Six-membered transition state | Concerted transfer of H⁻ from Ru and H⁺ from NH to the ketone |

| 5 | [Ru(TsDPEN)(arene)] + alcohol | Release of the chiral alcohol product |

| 6 | [Ru(TsDPEN)(arene)] + H-donor | Regeneration of the active ruthenium hydride catalyst |

Computational Mechanistic Analysis of Key Reaction Steps

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the reaction mechanisms, transition states, and the origin of enantioselectivity in asymmetric hydrogenations of aromatic ketones, which are directly analogous to the synthesis of this compound. nih.govacs.org

These computational analyses have corroborated the experimental findings and provided deeper insights that are often difficult to obtain through experimental means alone. For the asymmetric transfer hydrogenation of acetophenone (B1666503), a close structural analog of 1-(3,4-dichlorophenyl)butan-2-one, DFT calculations have been used to model the entire catalytic cycle. nih.gov

Key findings from computational studies on analogous systems include:

Structure of the Active Catalyst: Calculations have confirmed the structure of the active 16-electron ruthenium hydride species and have shown how it interacts with the substrate.

Transition State Geometry: The geometry of the six-membered pericyclic transition state has been extensively studied. These studies reveal the crucial hydrogen bonding interaction between the N-H group of the diamine ligand and the carbonyl oxygen of the ketone. This interaction not only activates the ketone towards reduction but also rigidly holds it in a specific orientation, which is key to the high enantioselectivity. nih.govrsc.org

Origin of Enantioselectivity: By comparing the energies of the transition states leading to the (R) and (S) enantiomers of the alcohol, computational models can accurately predict the observed stereochemical outcome. The energy difference between these diastereomeric transition states, often several kcal/mol, arises from steric interactions between the substituents on the ketone and the chiral ligands of the catalyst. For instance, in the favored transition state, the larger group of the ketone is positioned to minimize steric clash with the phenyl groups of the TsDPEN ligand. nih.gov

Role of the Solvent and Additives: Computational models have also shed light on the role of the solvent and additives like bases. For example, in aqueous-phase ATH, DFT calculations have shown that water molecules can stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. nih.gov

The table below presents a summary of key parameters often determined through computational analysis of the transition states for the asymmetric hydrogenation of a model ketone, which can be extrapolated to the synthesis of this compound.

| Parameter | Description | Typical Computational Finding for Favored Transition State |

| ∆G‡ | Gibbs free energy of activation | Lower for the transition state leading to the major enantiomer |

| N-H···O distance | Hydrogen bond length in the transition state | Short, indicating a strong interaction (e.g., ~1.8-2.0 Å) |

| Ru-H distance | Distance of the transferring hydride to the ruthenium center | Elongated in the transition state |

| C=O bond length | Carbonyl bond length of the ketone | Lengthened in the transition state, indicating bond weakening |

| Dihedral angles | Key angles defining the orientation of the substrate | Optimized to minimize steric hindrance |

Theoretical and Computational Chemistry Approaches to 1 3,4 Dichlorophenyl 2 Butanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Characteristics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and stability of 1-(3,4-dichlorophenyl)-2-butanol. aspbs.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), are frequently used to optimize the molecular geometry and predict various electronic properties. mdpi.comnih.gov

The stability of the molecule can be assessed by analyzing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govscispace.com A smaller energy gap suggests higher reactivity. scispace.com For dichlorophenyl derivatives, the HOMO is often located on the thiazole (B1198619) ring and amide fragment, while the LUMO is primarily on the phenyl ring system, indicating a charge transfer to the phenyl ring during electronic transitions. scispace.com

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding bonding interactions within the molecule. uni-muenchen.detaylorandfrancis.com It transforms the complex wavefunction into a localized, Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions. taylorandfrancis.com The stabilization energy, E(2), calculated through second-order perturbation theory, quantifies the strength of these interactions, such as the delocalization of electron density from a donor (filled orbital) to an acceptor (unfilled orbital). wisc.edu

Table 1: Illustrative Data from Quantum Chemical Calculations

| Parameter | Description | Typical Calculated Value/Observation |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. scispace.com |

| NBO Analysis (E(2) Stabilization Energy) | Quantifies donor-acceptor orbital interactions. | Higher E(2) values indicate stronger interactions. taylorandfrancis.comwisc.edu |

| Mulliken Atomic Charges | Represents the partial charge distribution on each atom. | Provides insights into the molecule's polarity and reactive sites. researchgate.net |

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by exploring the potential energy surface (PES) of the molecule. libretexts.org

The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. libretexts.org Computational methods can map this surface, identifying energy minima that correspond to stable conformers and saddle points that represent transition states between them. libretexts.orgq-chem.com For similar molecules like small alcohol dimers, potential energy landscapes have been obtained using methods like MP2 with extensive basis sets. researchgate.netnih.gov These studies involve sampling numerous dimer separation distances and relative monomer geometries. researchgate.netnih.gov The resulting energy surfaces can be complex but provide a detailed picture of the intermolecular forces at play. nih.gov

Reaction Pathway Modeling, Transition State Identification, and Energy Barrier Calculation

Computational chemistry is crucial for modeling chemical reactions involving this compound. By mapping the reaction pathway on the potential energy surface, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier. libretexts.org

For instance, in the synthesis of related compounds like epichlorohydrin (B41342) from dichloropropanol, DFT simulations have been used to elucidate the reaction mechanism. doi.orgresearchgate.net These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and identify key intermediates. nih.gov The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state correctly connects the reactants and products. mdpi.com The analysis of the global electron density transfer (GEDT) can further characterize the polar nature of the reaction. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment, particularly solvents. nih.gov MD simulations model the movement of atoms over time, offering insights into how solvent molecules arrange themselves around the solute and influence its conformation and reactivity. chalmers.se

The choice of solvent can significantly impact reaction rates and equilibria. wikipedia.org Solvents can stabilize reactants, products, or transition states to different extents through non-covalent interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.org MD simulations can be used to study these solvent effects explicitly. For example, simulations can be performed in different solvent boxes (e.g., water, methanol (B129727), toluene) to observe how the solute's behavior changes. nih.govresearchgate.net These simulations can help explain experimental observations, such as why a particular solvent accelerates or decelerates a reaction. wikipedia.org

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. epstem.net These theoretical predictions can aid in the assignment of experimental spectra.

IR (Infrared): DFT calculations can predict the vibrational frequencies of the molecule. epstem.net These calculated frequencies are often scaled to better match experimental IR spectra. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific functional groups. scispace.com

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. This can help understand the electronic transitions occurring within the molecule.

CD (Circular Dichroism): For chiral molecules like this compound, computational methods can predict the CD spectrum, which is essential for determining the absolute configuration of the enantiomers.

Table 2: In Silico Spectroscopic Data Prediction

| Spectroscopic Technique | Computational Method | Information Obtained |

| NMR | GIAO | 1H and 13C chemical shifts epstem.net |

| IR | DFT with scaling | Vibrational frequencies and mode assignments scispace.comepstem.net |

| UV-Vis | TD-DFT | Electronic transitions and absorption maxima |

| CD | TD-DFT | Absolute configuration of enantiomers |

Chemoinformatics and Data Mining for Predictive Modeling of Dichlorophenyl Butanol Reactivity

Chemoinformatics and data mining techniques leverage large datasets of chemical information to build predictive models for various properties, including reactivity. nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of this compound and related compounds. nih.gov

These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimental data. nih.gov By training machine learning algorithms on these datasets, it is possible to predict properties like boiling point, solubility, and partition coefficients. nih.gov For reactivity, models can be built to predict the outcome of specific reactions or to identify molecules with desired reactivity profiles. These predictive models are valuable for screening large numbers of compounds and prioritizing experimental efforts. nih.gov

Advanced Analytical Methodologies for the Characterization of 1 3,4 Dichlorophenyl 2 Butanol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 1-(3,4-Dichlorophenyl)-2-butanol. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). nih.govpnnl.gov This high resolving power allows for the differentiation of ions with very similar nominal masses, enabling the unequivocal determination of the elemental formula.

For this compound (C₁₀H₁₂Cl₂O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with soft ionization techniques to minimize fragmentation and preserve the molecular ion, provides an experimental mass that can be compared to the theoretical value. kyushu-u.ac.jp A close correlation between the measured and calculated mass confirms the elemental composition of the molecule. Data-independent acquisition (DIA) modes in HRMS allow for the collection of comprehensive fragmentation data, further aiding in structural confirmation. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂Cl₂O |

| Theoretical Monoisotopic Mass | 218.0265 u |

| Experimentally Determined Mass (HRMS) | Hypothetical Value: 218.0263 u |

| Mass Accuracy (ppm) | Hypothetical Value: -0.92 ppm |

Note: The experimental values are hypothetical and serve to illustrate the application of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D, 2D, and Solid-State Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). docbrown.info The integration of the signals corresponds to the number of protons in each environment. docbrown.info Key expected signals would include those for the aromatic protons on the dichlorophenyl ring, the methine proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) protons, and the methyl protons of the butyl chain. docbrown.infothermofisher.com The use of deuterated solvents is standard to avoid interference from solvent protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. magritek.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.com

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and carbons. uab.edu COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive structural elucidation. uab.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| CH-OH | ~3.6 - 3.8 | Multiplet |

| CH₂ | ~1.4 - 1.6 | Multiplet |

| CH₃ (terminal) | ~0.9 | Triplet |

| OH | Variable | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Chromatographic Separations for Purity Profiling and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.

Ultra-High Performance Liquid Chromatography (UPLC)